REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)=[N+:2]=[N-:3].[C:13]([CH2:15][C:16]([NH2:18])=[O:17])#[N:14]>[O-]CC.[Na+]>[NH2:14][C:13]1[N:1]([CH2:4][C:5]2[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=2)[N:2]=[N:3][C:15]=1[C:16]([NH2:18])=[O:17] |f:2.3|
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
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N(=[N+]=[N-])CC1=CC=C(C=C1)OC
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)N
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[O-]CC.[Na+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The resulting mixture was refluxed for 20 h
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Duration
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20 h
|
Type
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CUSTOM
|
Details
|
solvent was removed under reduced pressure
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Type
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DISSOLUTION
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Details
|
The remaining solid was dissolved in water (20 mL)
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (3×50 mL)
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Type
|
WASH
|
Details
|
washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized from hot water
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(N=NN1CC1=CC=C(C=C1)OC)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |